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Compound of Interest
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Cat. No.: B11929918 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the allosteric SHP2 inhibitors, SHP504 and SHP099. This document

summarizes their mechanisms of action, comparative efficacy based on available experimental

data, and detailed experimental protocols.

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling

node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS-MAPK

pathway.[1] Its role in promoting cell survival and proliferation has made it a key target in

cancer therapy.[1] SHP099 was the first potent, selective, and orally bioavailable allosteric

inhibitor of SHP2 to be discovered.[2] Subsequently, a second allosteric inhibitor, SHP504, was

identified, which binds to a distinct site on the SHP2 protein.[3]

Mechanism of Action: Two Pockets for Allosteric
Inhibition
Both SHP099 and SHP504 are allosteric inhibitors that stabilize SHP2 in an auto-inhibited

conformation, thereby preventing its catalytic activity.[1][3] However, they achieve this by

binding to two different allosteric sites.

SHP099: This inhibitor binds to a "tunnel-like" pocket formed at the interface of the N-

terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP)

domains.[1] This binding event locks the enzyme in a closed, inactive state.[1]
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SHP504: In contrast, SHP504 binds to a second, distinct allosteric site.[3] This "latch" site is

a cleft at the interface of the N-terminal SH2 and PTP domains.[4]

Remarkably, the binding of SHP099 and SHP504 is not mutually exclusive; they can

simultaneously occupy their respective allosteric sites, leading to enhanced pharmacological

inhibition.[3]

Mechanism of Allosteric SHP2 Inhibition
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Fig. 1: Allosteric inhibition of SHP2 by SHP099 and SHP504.

Quantitative Comparison of Inhibitory Potency
The most striking difference between SHP099 and SHP504 is their biochemical potency.

SHP099 is a significantly more potent inhibitor of SHP2 than SHP504.

Inhibitor Target IC50 Reference(s)

SHP099 SHP2 0.071 µM (71 nM) [2][5]

SHP504 SHP2 (1-525) 21 µM [6]

In Vitro and In Vivo Efficacy
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SHP099: A Well-Characterized Inhibitor
Extensive preclinical studies have demonstrated the efficacy of SHP099 in various cancer

models.

Downstream Signaling: SHP099 effectively suppresses the RAS-ERK signaling pathway, a

key downstream effector of SHP2.[1] This is evidenced by a reduction in the phosphorylation

of ERK (p-ERK).[7]

Cell Proliferation: In receptor-tyrosine-kinase-driven cancer cell lines, SHP099 inhibits cell

proliferation.[1] For example, in the EGFR-amplified esophageal squamous cell carcinoma

cell line KYSE-520, SHP099 has an anti-proliferation EC50 of 2.5 µM.[3]

In Vivo Antitumor Activity: SHP099 has demonstrated efficacy in mouse tumor xenograft

models.[5] Oral administration of SHP099 has been shown to reduce tumor growth in models

of multiple myeloma and other cancers.[8]

SHP504: Primarily Studied in Combination
The available data for SHP504 is more limited, with a primary focus on its synergistic effects

when used in combination with SHP099.

Downstream Signaling: SHP504 has been shown to downregulate the transcription of

DUSP6, a downstream marker of the MAPK pathway, in KYSE-520 cells.[3]

Enhanced Inhibition with SHP099: The combination of SHP504 and SHP099 leads to

enhanced inhibition of the MAPK pathway in cellular assays.[3] This suggests that dual

targeting of the two distinct allosteric sites can be a more effective therapeutic strategy.[4]
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Experimental
Model

Inhibitor(s) Key Findings Reference(s)

KYSE-520 Cells SHP099

Inhibition of p-ERK

(IC50 ~0.25 µM), anti-

proliferative effect

(EC50 = 2.5 µM)

[3][7]

KYSE-520 Cells SHP504
Downregulation of

DUSP6 mRNA
[3]

KYSE-520 Cells SHP099 + SHP504

Enhanced

downregulation of

DUSP6 mRNA

[3]

Multiple Myeloma

Xenograft

SHP099 (75 mg/kg,

oral)

Reduced tumor size,

growth, and weight
[8]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

SHP2 Phosphatase Activity Assay
This biochemical assay quantifies the enzymatic activity of SHP2 and the inhibitory effect of

compounds.

SHP2 Phosphatase Activity Assay Workflow

Assay Preparation Enzymatic Reaction Detection

Incubate SHP2 with inhibitor Add phosphopeptide substrate 30 min, RT Incubate for dephosphorylation 30 min, 30°C Add Malachite Green reagent Measure absorbance at 620 nm after 10 min

Click to download full resolution via product page

Fig. 2: Workflow for a typical SHP2 phosphatase activity assay.

Protocol:
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Enzyme and Inhibitor Incubation: In a 40 µL assay buffer (25 mM Tris-HCl, pH 7.4, 50 mM

NaCl, 5 mM DTT, and 2.5 mM EDTA), incubate 0.5 µg of GST-SHP2 PTP with various

concentrations of the test compound at room temperature for 30 minutes.[9]

Substrate Addition: Add a phosphopeptide substrate to a final concentration of 0.2 mM.[9]

Enzymatic Reaction: Incubate the mixture at 30°C for 30 minutes to allow for

dephosphorylation.[9]

Detection: Add 50 µL of Malachite Green solution and measure the absorbance at 620 nm

after 10 minutes.[9] The amount of free phosphate generated is proportional to SHP2 activity.

ERK Phosphorylation Western Blot Assay
This cell-based assay is used to determine the effect of SHP2 inhibitors on the downstream

MAPK signaling pathway.

Protocol:

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of

the SHP2 inhibitor or vehicle control for a specified time.[10]

Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.[10]

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE

and transfer to a PVDF membrane.[10]

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

Primary Antibody Incubation: Incubate the membrane with a primary antibody against

phospho-ERK1/2 (e.g., at a 1:1000 to 1:2000 dilution) overnight at 4°C.[10]

Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-

conjugated secondary antibody (e.g., at a 1:5000 to 1:10,000 dilution) for 1 hour at room

temperature.[10]

Detection: Visualize the bands using an ECL substrate.[11]
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Re-probing for Total ERK: Strip the membrane and re-probe with an antibody against total

ERK1/2 to normalize for protein loading.[10]

Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and

incubate for 6 to 24 hours.

Compound Treatment: Treat the cells with various concentrations of the SHP2 inhibitor or

vehicle control and incubate for the desired duration (e.g., 48-72 hours).

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based

solution) to each well.

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then

record the absorbance at 570 nm.

Mouse Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of SHP2 inhibitors.
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Xenograft Model Workflow
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Fig. 3: General workflow for a mouse xenograft study.

Protocol:

Cell Implantation: Subcutaneously inject human cancer cells (e.g., RPMI-8226) into the flank

of immunodeficient mice (e.g., Balb/c nude mice).[8]

Tumor Growth: Allow the tumors to grow until they are palpable.[8]
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Treatment: Once tumors reach a certain volume (e.g., 70-300 mm³), randomize the mice into

treatment and control groups.[13] Administer the SHP2 inhibitor (e.g., SHP099 at 75 mg/kg)

or vehicle control orally on a predetermined schedule (e.g., daily).[8]

Monitoring: Measure tumor volume with calipers up to three times a week.[13]

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight

measurement and further analysis.[8]

Conclusion
SHP099 and SHP504 represent two distinct classes of allosteric SHP2 inhibitors, differentiated

by their binding sites and potencies. SHP099 is a highly potent and well-validated inhibitor with

demonstrated efficacy in both in vitro and in vivo models. While SHP504 is significantly less

potent on its own, it offers the exciting therapeutic possibility of dual allosteric inhibition in

combination with SHP099 for enhanced efficacy. Further research is warranted to fully

elucidate the therapeutic potential of SHP504, both as a single agent and in combination

therapies. This guide provides a foundational understanding of these two important research

compounds for professionals in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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